Mexenone
Overview
Description
. It has gained attention for its ability to block ultraviolet radiation, making it a valuable ingredient in various cosmetic and pharmaceutical products.
Mechanism of Action
Target of Action
Mexenone primarily targets the vascular endothelial cells (ECs) . These cells play a crucial role in controlling vascular permeability, which is a key factor in the progression of sepsis .
Mode of Action
This compound interacts with its targets by suppressing the lipopolysaccharide (LPS)-induced downregulation of junctional proteins and the phosphorylation of VE-cadherin in Bovine Aortic Endothelial Cells (BAECs) . This interaction results in the stabilization of the endothelial cell barrier, thereby blocking vascular permeability .
Biochemical Pathways
It is known that this compound affects the pathway involving ve-cadherin, a protein that plays a key role in maintaining the integrity of the endothelial barrier . By suppressing the LPS-induced phosphorylation of VE-cadherin, this compound helps maintain the stability of the endothelial barrier .
Pharmacokinetics
The effectiveness of this compound in blocking lps-induced lung vascular permeability suggests that it has good bioavailability .
Result of Action
The primary result of this compound’s action is the stabilization of the endothelial cell barrier, which leads to a reduction in vascular permeability . This, in turn, prevents acute lung injury in mice after 18 hours of LPS administration . Therefore, this compound could potentially be effective in treating patients with sepsis .
Action Environment
It is known that the effectiveness of this compound can be influenced by the presence of lps, a component of the outer membrane of gram-negative bacteria
Biochemical Analysis
Biochemical Properties
Mexenone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its notable interactions is with VE-cadherin, a protein crucial for maintaining endothelial cell junctions . This compound suppresses the phosphorylation of VE-cadherin, thereby stabilizing endothelial cell barriers and reducing vascular permeability . This interaction is particularly important in the context of inflammatory responses, where this compound helps to prevent excessive vascular leakage and edema .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In endothelial cells, this compound stabilizes cell junctions and prevents the downregulation of junctional proteins induced by inflammatory stimuli . This stabilization helps to maintain the integrity of the endothelial barrier, reducing the risk of vascular permeability and subsequent tissue damage . Additionally, this compound influences cell signaling pathways by inhibiting the phosphorylation of VE-cadherin, which is a key event in the disruption of endothelial junctions . This inhibition helps to preserve cell function and prevent the detrimental effects of excessive inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms of action is the inhibition of VE-cadherin phosphorylation . By blocking this phosphorylation, this compound prevents the disassembly of endothelial cell junctions, thereby maintaining the integrity of the endothelial barrier . This action is crucial in preventing vascular permeability and the associated complications in conditions such as sepsis . Additionally, this compound may influence gene expression related to endothelial cell function, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound can effectively block vascular permeability and acute lung injury in mice when administered prior to inflammatory stimuli . The stability of this compound and its ability to maintain its protective effects over time are crucial for its potential therapeutic applications . Long-term studies have indicated that this compound remains effective in stabilizing endothelial barriers and preventing tissue damage over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been shown to effectively block vascular permeability and acute lung injury at specific dosages . Higher doses may lead to adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use . Threshold effects have been observed, where the protective effects of this compound are maximized at certain concentrations, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s metabolism may affect its efficacy and stability, with certain metabolic pathways potentially enhancing or diminishing its protective effects . Understanding these pathways is crucial for optimizing the use of this compound in therapeutic applications and ensuring its effectiveness in clinical settings .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of this compound, affecting its overall efficacy . The compound’s ability to reach target sites and maintain its protective effects is dependent on its transport and distribution mechanisms .
Subcellular Localization
This compound’s subcellular localization plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for this compound to exert its protective effects on endothelial cells and maintain the integrity of the endothelial barrier . Understanding the subcellular distribution of this compound can provide insights into its mechanisms of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mexenone can be synthesized through the Friedel-Crafts acylation of 2-hydroxy-4-methoxyacetophenone with 4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactors where the reactants are combined under controlled conditions. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methoxy and hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of this compound can yield corresponding alcohols or hydrocarbons.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring undergoes substitution by various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like halogens, nitro groups, or sulfonic acids can be introduced under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives of this compound.
Scientific Research Applications
Mexenone has been extensively studied for its applications in various fields:
Chemistry: Used as a photostabilizer in polymers and coatings to enhance their resistance to ultraviolet radiation.
Biology: Investigated for its potential to protect cells from ultraviolet-induced damage.
Medicine: Explored for its role in preventing skin cancer and other skin-related disorders due to its ultraviolet-blocking properties.
Industry: Utilized in the formulation of sunscreens, cosmetics, and other personal care products to provide protection against harmful ultraviolet rays
Comparison with Similar Compounds
Benzophenone-3 (Oxybenzone): Another benzophenone derivative used in sunscreens.
Benzophenone-4 (Sulisobenzone): A water-soluble benzophenone derivative used in sunscreens and cosmetics.
Benzophenone-8 (Dioxybenzone): Known for its strong ultraviolet-blocking properties.
Uniqueness of Mexenone: this compound is unique due to its specific molecular structure, which provides effective ultraviolet absorption and photostability. Its ability to stabilize endothelial cell barriers and prevent vascular permeability sets it apart from other benzophenone derivatives .
Properties
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-(4-methylphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10-3-5-11(6-4-10)15(17)13-8-7-12(18-2)9-14(13)16/h3-9,16H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJVGBKJNTFCUJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046242 | |
Record name | Mexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Color/Form |
Solid | |
CAS No. |
1641-17-4 | |
Record name | 2-Hydroxy-4-methoxy-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1641-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mexenone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1641-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760432 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mexenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8046242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mexenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEXENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET1UGF4A0B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
98 °C (208 °F) | |
Record name | 2-Hydroxy-4-methoxy-4'-methylbenzophenone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8475 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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